An In-depth Technical Guide to the Chemical Properties of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate. This compound, belonging to the class of 5-aryl-picolinates, is of significant interest to the medicinal chemistry and drug discovery sectors. Its structural motif is a key feature in a variety of biologically active molecules. This guide will delve into the synthetic pathways, spectroscopic characterization, and key chemical reactions of this molecule, providing a foundational resource for researchers in the field.
Introduction
Methyl 5-(4-methylphenyl)pyridine-2-carboxylate (CAS No. 1355246-89-7) is a biaryl compound featuring a pyridine-2-carboxylate core substituted with a p-tolyl group at the 5-position. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs[1]. The introduction of an aryl group at the 5-position can significantly influence the molecule's steric and electronic properties, often leading to potent and selective biological activities[2]. Picolinic acid and its derivatives, such as the methyl ester described herein, are known to be versatile building blocks in the synthesis of a wide range of biologically active compounds, with applications in areas like neurodegenerative diseases, cancer, and inflammatory conditions.
This guide will provide a detailed exploration of the chemical nature of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate, offering insights into its synthesis and reactivity to aid in its application in research and drug development.
Synthesis and Purification
The most logical and widely employed method for the synthesis of 5-aryl-pyridines is the Suzuki-Miyaura cross-coupling reaction[3][4]. This palladium-catalyzed reaction provides an efficient means of forming a carbon-carbon bond between an aryl halide and an organoboron compound.
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate can be effectively achieved by the cross-coupling of Methyl 5-bromopyridine-2-carboxylate with 4-tolylboronic acid.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried Schlenk flask, add Methyl 5-bromopyridine-2-carboxylate (1.0 eq.), 4-tolylboronic acid (1.2 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v) is then added.
-
Reaction Execution: The reaction mixture is heated to a temperature of 80-100 °C and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-(4-methylphenyl)pyridine-2-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings involving heteroaryl halides due to its high activity and stability.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle[5]. Potassium carbonate is a moderately strong base that is effective and generally does not interfere with the ester functionality.
-
Solvent: A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic reactants and the inorganic base.
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for Methyl 5-(4-methylphenyl)pyridine-2-carboxylate based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and tolyl rings, as well as the methyl ester and tolyl methyl groups. The aromatic region will likely display a set of doublets and a doublet of doublets for the three pyridine protons. The four protons of the p-substituted tolyl group will appear as two distinct doublets. A singlet for the methyl ester protons and a singlet for the tolyl methyl protons are also expected.
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¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. This includes the carbonyl carbon of the ester, the carbons of the pyridine and tolyl rings, and the methyl carbons of the ester and tolyl groups.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Pyridine-H3 | ~8.2 | ~138 |
| Pyridine-H4 | ~8.0 | ~122 |
| Pyridine-H6 | ~8.8 | ~150 |
| Tolyl-H (ortho to pyridine) | ~7.6 | ~129 |
| Tolyl-H (meta to pyridine) | ~7.3 | ~127 |
| -OCH₃ | ~3.9 | ~53 |
| Ar-CH₃ | ~2.4 | ~21 |
| C=O | - | ~165 |
| Pyridine-C2 | - | ~148 |
| Pyridine-C5 | - | ~135 |
| Tolyl-C (ipso) | - | ~136 |
| Tolyl-C (para) | - | ~139 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for Methyl 5-(4-methylphenyl)pyridine-2-carboxylate. Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of a synthesized compound.
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Expected Data: For Methyl 5-(4-methylphenyl)pyridine-2-carboxylate (Molecular Weight: 227.26 g/mol ), a high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) at approximately m/z 228.09. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
Expected Absorptions:
-
C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O stretch (ester): A band in the region of 1250-1300 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple bands in the region of 1400-1600 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretching (methyl groups): Bands just below 3000 cm⁻¹.
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Chemical Properties and Reactivity
The chemical reactivity of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate is dictated by the interplay of its three key components: the pyridine ring, the methyl ester, and the p-tolyl group.
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom[6]. This makes it less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack, particularly at the 2, 4, and 6 positions. The presence of the electron-donating p-tolyl group at the 5-position will have a modest electronic influence on the ring's reactivity.
Reactivity of the Methyl Ester Group
The methyl ester at the 2-position is a key functional handle for further synthetic modifications.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-(4-methylphenyl)picolinic acid, under either acidic or basic conditions[7]. Basic hydrolysis, or saponification, is typically carried out using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.
Hydrolysis Workflow:
Figure 2: A typical workflow for the hydrolysis of the methyl ester.
-
Amidation: The corresponding carboxylic acid can be activated and coupled with a variety of amines to form amides, which is a common strategy in drug discovery to explore structure-activity relationships.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (5-(4-methylphenyl)pyridin-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Potential Applications in Drug Discovery
The 5-aryl-picolinate scaffold is a valuable pharmacophore in medicinal chemistry. The structural features of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Picolinic acid derivatives have been investigated as inhibitors of various enzymes and have shown promise in the development of herbicides[2]. The ability to readily modify the ester group and potentially the aromatic rings provides a platform for generating diverse chemical libraries for biological screening.
Conclusion
Methyl 5-(4-methylphenyl)pyridine-2-carboxylate is a synthetically accessible and versatile molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis via the Suzuki-Miyaura coupling, its expected spectroscopic characteristics, and its key chemical reactivities. The information presented herein serves as a valuable resource for researchers and scientists working on the design and synthesis of novel pyridine-based compounds for drug discovery and other applications.
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